

# Independent Verification of Viltolarsen's Exon Skipping Efficiency: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Viltolarsen**'s exon skipping efficiency against other approved antisense oligonucleotides for Duchenne muscular dystrophy (DMD). The information is supported by data from clinical trials and outlines the experimental methodologies used to assess efficacy.

**Viltolarsen**, an antisense oligonucleotide designed to skip exon 53 of the dystrophin premRNA, is a therapeutic option for patients with Duchenne muscular dystrophy having a confirmed mutation amenable to this skipping.[1][2] Its efficacy, along with that of other exonskipping drugs, is primarily evaluated by its ability to induce the production of a truncated, yet functional, dystrophin protein. This guide synthesizes available data to offer a comparative perspective on its performance.

## **Comparative Efficacy of Exon-Skipping Therapies**

The following table summarizes the quantitative data on dystrophin production and exon skipping for **Viltolarsen** and its alternatives, Golodirsen and Casimersen, from their respective clinical trials. It is important to note that these are not from head-to-head studies and trial populations may differ.



| Drug (Target Exon)    | Dystrophin Protein<br>Level (% of Normal)                                   | Exon Skipping<br>Measurement                                                            | Study                                                               |
|-----------------------|-----------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|---------------------------------------------------------------------|
| Viltolarsen (Exon 53) | Mean of 5.7% (40 mg/kg/week) and 5.9% (80 mg/kg/week) after 20-24 weeks.[3] | Not explicitly quantified as a percentage of total transcripts in the provided results. | Phase 2, Randomized<br>Clinical Trial<br>(NCT02740972)[3][4]        |
| Golodirsen (Exon 53)  | Mean of 1.019% of<br>normal after 48<br>weeks.[5]                           | Mean 28.897-fold<br>increase in exon 53<br>skipping from<br>baseline.[5]                | Phase 1/2, Open-<br>Label Trial[6]                                  |
| Casimersen (Exon 45)  | Mean increase from 0.93% to 1.74% of normal after 48 weeks.[7][8]           | Significant increase in exon 45 skipping (p<0.001) as assessed by ddPCR. [7][8]         | Phase 3, ESSENCE<br>Trial (Interim Analysis)<br>(NCT02500381)[7][8] |

It is noteworthy that the preliminary results from the RACER53 Phase 3 clinical trial for **Viltolarsen** did not show a statistically significant difference in the primary endpoint of time-to-stand compared to placebo, although no new safety concerns were raised.[9][10][11] The accelerated approval of **Viltolarsen** by the FDA was based on the observed increase in dystrophin production.[9][11]

# **Experimental Protocols**

The assessment of exon skipping efficiency and subsequent dystrophin production involves a series of sophisticated molecular biology techniques performed on muscle biopsy samples.

# RNA Extraction and RT-PCR (Reverse Transcription Polymerase Chain Reaction)

- Objective: To detect and quantify the amount of dystrophin mRNA with the targeted exon skipped.
- Methodology:



- Total RNA is extracted from muscle biopsy tissue.
- The extracted RNA is reverse transcribed into complementary DNA (cDNA).
- PCR is then performed using primers that flank the target exon.[12] This allows for the amplification of both the full-length (unskipped) and the shorter (skipped) mRNA transcripts.
- The PCR products are then separated and quantified. While methods like agarose gel electrophoresis can visualize the presence of the skipped product, quantitative PCR (qPCR) or digital droplet PCR (ddPCR) provide more precise quantification.[5][13]

### **Droplet Digital PCR (ddPCR)**

- Objective: To provide a highly accurate and absolute quantification of exon skipping.
- Methodology:
  - The cDNA sample is partitioned into thousands of nanoliter-sized droplets.
  - PCR amplification of the target (skipped and unskipped transcripts) occurs within each individual droplet.
  - Droplets are then read to determine the fraction of positive droplets, from which the absolute concentration of the target molecules is calculated. This method is considered more precise than qPCR.[14]

### **Western Blotting**

- Objective: To detect and quantify the amount of dystrophin protein produced as a result of exon skipping.
- Methodology:
  - Total protein is extracted from muscle biopsy samples.
  - The protein extracts are separated by size using gel electrophoresis.



- The separated proteins are transferred to a membrane.
- The membrane is incubated with a primary antibody that specifically binds to the dystrophin protein.
- A secondary antibody, which is linked to a detection system (e.g., chemiluminescence), is then used to visualize and quantify the dystrophin protein band.[3][4] The intensity of the band is compared to a known standard to determine the percentage of normal dystrophin.

# **Experimental Workflow for Verification of Exon Skipping**

The following diagram illustrates the typical workflow from patient sample collection to the analysis of exon skipping and dystrophin production.





Click to download full resolution via product page

Workflow for assessing exon skipping efficacy.

# Signaling Pathway of Antisense Oligonucleotide Mediated Exon Skipping



The mechanism of action for antisense oligonucleotides like **Viltolarsen** involves the modulation of pre-mRNA splicing within the nucleus of a muscle cell.



Click to download full resolution via product page

Mechanism of antisense oligonucleotide exon skipping.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Exondys 51 (eteplirsen) vs Viltepso (viltolarsen) | Everyone.org [everyone.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Safety, Tolerability, and Efficacy of Viltolarsen in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Efficacy of Viltolarsen in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdaconference.org [mdaconference.org]
- 8. mdpi.com [mdpi.com]
- 9. musculardystrophyuk.org [musculardystrophyuk.org]
- 10. parentprojectmd.org [parentprojectmd.org]
- 11. musculardystrophynews.com [musculardystrophynews.com]
- 12. Characterizing Exon Skipping Efficiency in DMD Patient Samples in Clinical Trials of Antisense Oligonucleotides [jove.com]
- 13. Golodirsen restores DMD transcript imbalance in Duchenne Muscular Dystrophy patient muscle cells PMC [pmc.ncbi.nlm.nih.gov]
- 14. A multicenter comparison of quantification methods for antisense oligonucleotide-induced DMD exon 51 skipping in Duchenne muscular dystrophy cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Verification of Viltolarsen's Exon Skipping Efficiency: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10822431#independent-verification-of-viltolarsen-s-exon-skipping-efficiency]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com